molecular formula C22H20N2O3 B2369702 N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide CAS No. 1103514-35-7

N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

Cat. No.: B2369702
CAS No.: 1103514-35-7
M. Wt: 360.413
InChI Key: WNKVJGGOUUXDOT-UHFFFAOYSA-N
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Description

“N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .


Molecular Structure Analysis

The compound contains an indole group, a naphthalene group, and a carboxamide group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The naphthalene group is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Indole itself is known to be a crystalline, colorless substance .

Scientific Research Applications

  • Synthetic Applications : A study by Nemoto et al. (2016) demonstrated the use of indoles, including compounds structurally similar to the specified molecule, in synthetic chemistry. They focused on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles under specific conditions, highlighting the versatile nature of these compounds in synthetic applications (Nemoto et al., 2016).

  • Anticancer Properties : Salahuddin et al. (2014) explored the synthesis and anticancer evaluation of naphthalene-substituted benzimidazoles. Though not directly studying the specific compound , their work contributes to understanding the potential anticancer applications of naphthalene derivatives (Salahuddin et al., 2014).

  • Fluorescent Probe Development : Pereira et al. (2010) investigated new fluorescent indole derivatives for potential use as fluorescent probes. Their research highlighted how modifications to the indole structure, similar to the compound , can significantly alter its photophysical properties (Pereira et al., 2010).

  • Pharmaceutical Ligands : Research by Ma et al. (2017) on amide ligands derived from naphthalen-1-amine demonstrates the potential pharmaceutical applications of naphthalene derivatives in facilitating chemical reactions of therapeutic relevance (Ma et al., 2017).

  • Chemical Sensing : Younes et al. (2020) synthesized benzamide derivatives incorporating naphthalene for chemical sensing, particularly for fluoride anions. This suggests that naphthalene derivatives can be tailored for specific sensing applications (Younes et al., 2020).

  • Antimycobacterial Activity : Goněc et al. (2016) discussed the antimycobacterial activity of naphthalenecarboxamide derivatives. This study indicates the potential of naphthalene-based compounds in the treatment of mycobacterial infections (Goněc et al., 2016).

  • Structural Studies for Molecular Interactions : Schweizer et al. (1978) performed structural studies on naphthalene derivatives, providing insight into the molecular interactions and conformational changes of such compounds (Schweizer et al., 1978).

  • Derivative Synthesis and Biological Evaluation : Jing (2010) explored the design and synthesis of acetamide derivatives involving naphthalene, indicating the scope for developing various biologically active derivatives of such compounds (Jing, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their properties and activities .

Properties

IUPAC Name

N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-23-22(26)20-13-17-8-4-5-9-19(17)24(20)21(25)14-27-18-11-10-15-6-2-3-7-16(15)12-18/h2-12,20H,13-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVJGGOUUXDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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